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Compound of Interest

Compound Name: 1,2-Diphenylpropane

Cat. No.: B1197580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,2-
diphenylpropane and its structural isomer, 1,3-diphenylpropane. The objective is to offer a

clear, data-driven cross-validation resource for the identification and characterization of these

compounds. The information presented is essential for researchers in organic synthesis,

medicinal chemistry, and drug development who require accurate structural verification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,2-diphenylpropane and 1,3-

diphenylpropane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1,2-

Diphenylpropane
~7.10-7.30 Multiplet 10H Aromatic protons

~2.85 Multiplet 1H Methine H (CH)

~2.65-3.10 Multiplet 2H
Methylene H

(CH₂)

~1.40 Doublet 3H Methyl H (CH₃)

1,3-

Diphenylpropane
~7.15-7.30 Multiplet 10H Aromatic protons

~2.64 Triplet 4H Benzylic CH₂

~1.97 Quintet 2H Central CH₂

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm Assignment

1,2-Diphenylpropane ~146.9, ~142.0 Aromatic C (quaternary)

~129.4, ~128.4, ~127.9,

~126.8, ~126.1, ~125.9
Aromatic CH

~45.0 Methine C (CH)

~44.0 Methylene C (CH₂)

~21.0 Methyl C (CH₃)

1,3-Diphenylpropane 142.3 Aromatic C (quaternary)

128.4 Aromatic CH

128.2 Aromatic CH

125.7 Aromatic CH

36.1 Benzylic CH₂

33.6 Central CH₂

Table 3: Infrared (IR) Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

1,2-Diphenylpropane 3080-3030 Medium-Weak Aromatic C-H Stretch

2960-2850 Medium Aliphatic C-H Stretch

1600, 1495, 1450 Medium-Strong
Aromatic C=C

Bending

750, 695 Strong

Monosubstituted

Phenyl Ring

Vibrations

1,3-Diphenylpropane 3085, 3062, 3026 Medium Aromatic C-H Stretch

2929, 2856 Strong Aliphatic C-H Stretch

1603, 1495, 1453 Strong
Aromatic C=C

Bending

745, 697 Strong

Monosubstituted

Phenyl Ring

Vibrations

Table 4: Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1,2-Diphenylpropane 196 105, 91, 77[1]

1,3-Diphenylpropane 196 105, 92, 91

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols represent standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,

a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a spectral width of 0-220 ppm, a pulse angle of 30 degrees,

and a relaxation delay of 2 seconds. A larger number of scans is generally required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically recorded on a spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR

crystal, ensuring good contact.

Data Acquisition:

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled

with a Gas Chromatography (GC) system.

Sample Introduction: The sample is introduced into the ion source, often after separation by

GC.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

validation of a chemical compound like 1,2-diphenylpropane.
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Caption: Workflow for Spectroscopic Analysis of 1,2-Diphenylpropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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